molecular formula C16H14N4O B2419798 1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380088-21-9

1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2419798
CAS No.: 2380088-21-9
M. Wt: 278.315
InChI Key: AVPFXYMYXIKLCF-UHFFFAOYSA-N
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Description

1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole ring, followed by the formation of the azetidine ring, and finally the attachment of the pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, azetidine derivatives, and pyridine derivatives. Examples include:

Uniqueness

What sets 1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole apart is its unique combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(12-5-7-17-8-6-12)19-9-13(10-19)20-11-18-14-3-1-2-4-15(14)20/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPFXYMYXIKLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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